spiro[bicyclo[2.2.2]octane-2,3'-[1,4]oxazolidin]-5'-one
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Overview
Description
Spiro[bicyclo[222]octane-2,3’-[1,4]oxazolidin]-5’-one is a complex organic compound characterized by a spirocyclic structure This compound is notable for its unique bicyclic framework, which includes an oxazolidinone ring fused to a bicyclo[222]octane system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[bicyclo[2.2.2]octane-2,3’-[1,4]oxazolidin]-5’-one typically involves a multi-step process. One common method includes the double Michael addition followed by ring-closing metathesis. This approach allows for the construction of the spirocyclic core with high efficiency .
Industrial Production Methods
While specific industrial production methods for spiro[bicyclo[22
Chemical Reactions Analysis
Types of Reactions
Spiro[bicyclo[2.2.2]octane-2,3’-[1,4]oxazolidin]-5’-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of more saturated derivatives.
Substitution: Commonly involves nucleophilic or electrophilic reagents to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated spirocyclic compounds.
Scientific Research Applications
Spiro[bicyclo[2.2.2]octane-2,3’-[1,4]oxazolidin]-5’-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Mechanism of Action
The mechanism by which spiro[bicyclo[2.2.2]octane-2,3’-[1,4]oxazolidin]-5’-one exerts its effects is not fully understood. its structural similarity to other bioactive compounds suggests it may interact with specific molecular targets, such as tubulin in cancer cells, disrupting cell division and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Spiro-fused bicyclo[3.2.2]octatriene derivatives: These compounds share a similar spirocyclic structure but differ in the specific ring systems involved.
Paclitaxel mimetics: Compounds designed to mimic the structure and function of paclitaxel, a well-known anti-cancer agent.
Uniqueness
Spiro[bicyclo[2.2.2]octane-2,3’-[1,4]oxazolidin]-5’-one is unique due to its specific combination of a bicyclo[2.2.2]octane system with an oxazolidinone ring, which imparts distinct chemical and biological properties not found in other spirocyclic compounds.
Properties
CAS No. |
1861408-33-4 |
---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.2 |
Purity |
95 |
Origin of Product |
United States |
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